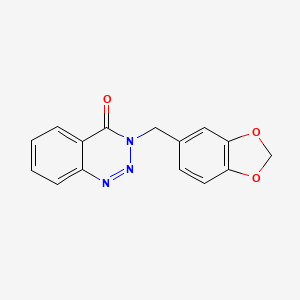

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one" is a derivative of 1,2,3-benzotriazin-4(3H)-one, which is a heterocyclic organic compound. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives involves various catalytic processes. For instance, nickel-catalyzed denitrogenative annulation reactions with 1,3-dienes and alkenes have been reported to produce 3,4-dihydroisoquinolin-1(2H)-ones . Similarly, palladium-catalyzed reactions with isocyanides have been used to synthesize 3-(imino)isoindolin-1-ones . These methods demonstrate the versatility of transition metal catalysis in constructing complex structures from simpler benzotriazinone moieties.

Molecular Structure Analysis

The molecular structure of benzotriazinone derivatives can be quite complex, with the potential for various substituents and functional groups. X-ray studies have shown that certain derivatives, such as the "super stable" radical mentioned in one study, can pack in equidistant slipped π-stacks, which is significant for understanding their solid-state properties .

Chemical Reactions Analysis

Benzotriazinones undergo a variety of chemical reactions. For example, they can react with 1,3-dienes to form azanickelacyclic intermediates, which can further react to form dihydroisoquinolinones . They also react with isocyanides in the presence of palladium to form iminoisoindolinones . These reactions highlight the reactivity of the benzotriazinone core and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-benzotriazin-4(3H)-one derivatives have been studied extensively. For instance, the magnetic properties of certain radicals derived from benzotriazinones have been characterized, showing behaviors consistent with weak ferromagnetic interactions . The energetics and structure of the benzotriazinone core have been analyzed through experimental and computational methods, providing insights into their stability and tautomeric forms . Additionally, the thermal stability and decomposition pathways of these compounds have been explored, revealing potential for the formation of novel compounds and polymers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure of Coordination Polymers

Research on coordination polymers, such as the work by Zhao et al. (2002), highlights the synthesis of complex structures involving cobalt(II) and organic ligands. These structures form three-dimensional frameworks with potential applications in functional microporous materials due to their specific channel structures occupied by solvent molecules. This underscores the utility of benzotriazole derivatives in creating materials with novel properties, potentially including catalysis and gas storage (Qihua Zhao et al., 2002).

Environmental Distribution and Human Exposure

Asimakopoulos et al. (2013) explored the environmental presence and human exposure to benzotriazole (BTR) and benzothiazole (BTH) derivatives. These chemicals are widespread due to their use as corrosion inhibitors in various applications. The study provides insights into the occurrence of these compounds in human urine across several countries, indicating widespread exposure. This research sheds light on the environmental and health implications of these and related compounds, highlighting the importance of monitoring and managing their use and disposal (Alexandros G. Asimakopoulos et al., 2013).

Advanced Synthesis Techniques

Chirila et al. (2018) reported on a novel one-pot synthesis method for 1,2,3-benzotriazin-4(3H)-one derivatives, which are of interest in pharmaceutical and pesticide development. The method involves a key Cp*Co(III)-catalyzed C−H amidation step, showcasing an advanced approach to synthesizing these compounds efficiently. This research highlights the ongoing development of new synthetic methodologies to access benzotriazole derivatives more effectively (P. Chirila et al., 2018).

Peptide Synthesis Applications

Fan et al. (1996) introduced a novel organophosphorus compound for peptide synthesis, demonstrating the versatility of benzotriazole derivatives in facilitating the synthesis of complex biological molecules. This compound serves as an efficient coupling reagent, highlighting the role of benzotriazole derivatives in peptide chemistry and their potential to streamline the synthesis of peptides and proteins for research and therapeutic purposes (C. Fan et al., 1996).

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-11-3-1-2-4-12(11)16-17-18(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVSVFFQTNXOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)

![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)

![5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)

![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![ethyl (3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B2528974.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)

![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)

![1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528977.png)